
Cytidine-d13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine is a pyrimidine nucleoside that acts as a component of RNA and is a precursor of uridine . It plays a crucial role in various physiological and biochemical reactions, including neuronal-glial glutamate cycling, cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cytidine and its derivatives, including Cytidine-d13, often involves the use of cytosine and ribose or uridine as primary raw materials . One improved methodology for the synthesis of cytidine-containing nucleotides involves using a soluble ether-linked polyethylene glycol (PEG) support with a carboxylethoxy linker . This method avoids the formation of by-products during cleavage from the support and eliminates the need for dialysis for purification .
Industrial Production Methods
Industrial production of cytidine typically involves microbial fermentation. For instance, a recombinant strain of E. coli, engineered through atmospheric room temperature plasma mutagenesis and metabolic engineering, has been used to produce cytidine efficiently . The strain’s genetic modifications enhance its tolerance to uridine monophosphate structural analogs and improve its cytidine production capabilities .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-d13 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction reactions can convert cytidine to its deoxy form, deoxycytidine.
Common Reagents and Conditions
Common reagents used in these reactions include cytidine deaminase (CDA) for deamination, and phosphorylating agents for phosphorylation reactions . Conditions for these reactions vary, but they often involve specific enzymes and controlled environments to ensure the desired transformations.
Major Products Formed
Major products formed from these reactions include uridine, deoxycytidine, and various phosphorylated derivatives of cytidine .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Cytidine-d13 exerts its effects primarily through its incorporation into RNA and DNA. In RNA, it participates in the synthesis and regulation of various cellular processes. In DNA, cytidine analogs can cause chain termination during replication, leading to cell cycle arrest and apoptosis . The molecular targets include cytidine deaminase and deoxycytidine kinase, which are involved in the metabolism and activation of cytidine analogs .
Vergleich Mit ähnlichen Verbindungen
Cytidine-d13 can be compared with other cytidine analogs such as:
- **Cytarabine
Gemcitabine: A cytidine analog used in cancer treatment that causes masked chain termination in DNA.
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
5,6-dideuterio-4-(dideuterioamino)-1-[(2R,4S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D,15D/hD2 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-MLAHJCSWSA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)

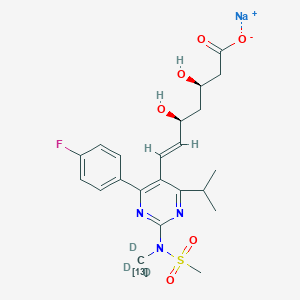
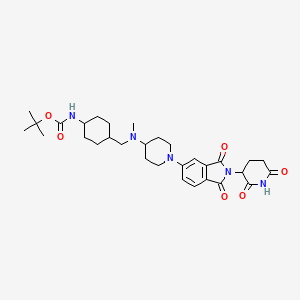
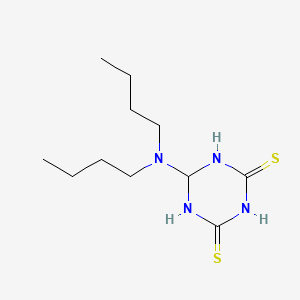
![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester](/img/structure/B12362929.png)
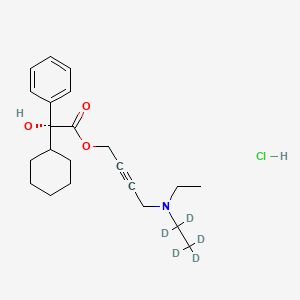

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester](/img/structure/B12362946.png)
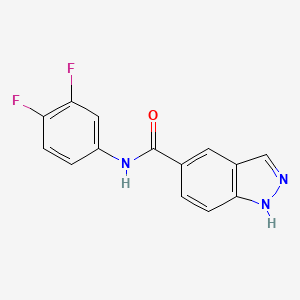
![(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide](/img/structure/B12362954.png)
